molecular formula C15H14N2O2S B15038342 N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]thiophene-2-carbohydrazide

N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]thiophene-2-carbohydrazide

Cat. No.: B15038342
M. Wt: 286.4 g/mol
InChI Key: CTPIXHQGQQOTHF-LVVPDBGKSA-N
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Description

N'-[(1E,2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylidene]thiophene-2-carbohydrazide is a hydrazide derivative characterized by a thiophene-2-carbohydrazide backbone conjugated to a (1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene moiety. The compound’s structure features a planar enone system (α,β-unsaturated carbonyl) linked to a 2-methoxyphenyl group, which confers electronic and steric properties critical for its chemical behavior.

Properties

Molecular Formula

C15H14N2O2S

Molecular Weight

286.4 g/mol

IUPAC Name

N-[(E)-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]amino]thiophene-2-carboxamide

InChI

InChI=1S/C15H14N2O2S/c1-19-13-8-3-2-6-12(13)7-4-10-16-17-15(18)14-9-5-11-20-14/h2-11H,1H3,(H,17,18)/b7-4+,16-10+

InChI Key

CTPIXHQGQQOTHF-LVVPDBGKSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=C/C=N/NC(=O)C2=CC=CS2

Canonical SMILES

COC1=CC=CC=C1C=CC=NNC(=O)C2=CC=CS2

solubility

13 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]thiophene-2-carbohydrazide typically involves the condensation reaction between thiophene-2-carbohydrazide and (2-methoxyphenyl)prop-2-en-1-al. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]thiophene-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N’-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]thiophene-2-carbohydrazide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: The compound may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N’-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]thiophene-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Aromatic Substituents

  • N-[(E)-(3-Hydroxy-4-methoxyphenyl)methylidene]thiophene-2-carbohydrazide (L2) (): This analogue replaces the 2-methoxyphenyl group with a 3-hydroxy-4-methoxyphenyl substituent. L2 was synthesized in 65% yield (vs.
  • N′-[(1E)-1-(4-Fluorophenyl)ethylidene]thiophene-2-carbohydrazide ():
    The substitution of 2-methoxyphenyl with 4-fluorophenyl introduces electron-withdrawing effects, altering electronic density and reactivity. The fluorine atom may enhance metabolic stability in biological applications. Its molecular weight (262.30 g/mol) is lower than the target compound’s estimated mass (~348.4 g/mol, inferred from ), reflecting differences in substituent bulk .

  • N′-[(E)-(4-Isopropylphenyl)methylene]thiophene-2-carbohydrazide ():
    The 4-isopropylphenyl group increases hydrophobicity, which could improve membrane permeability. This compound’s ChemSpider ID (7898123) and CAS registry highlight its established use in chemical databases, unlike the target compound, which lacks explicit identifiers in the evidence .

Heterocyclic Variations

  • N′-[(1E,2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylidene]-3-(5-methyl-2-thienyl)-1H-pyrazole-5-carbohydrazide (): Replacing the thiophene ring with a pyrazole introduces additional nitrogen atoms, modifying donor properties. The pyrazole-thiophene hybrid system (molecular weight 366.44 g/mol) may exhibit enhanced π-π stacking or metal-binding capabilities compared to the target compound .
  • Such structural complexity could make this analogue suitable for optoelectronic applications .

Physicochemical and Spectral Data

  • Melting Points: Target compound: Not explicitly reported, but analogues like L2 () and 3-(5-nitrofuryl) derivatives () exhibit m.p. ranges of 134–221°C, indicating thermal stability typical of rigid hydrazides . 60.32% calculated) .
  • Spectral Characterization :

    • IR spectra of related compounds () show peaks for C=O (1645 cm⁻¹), C=N (1579 cm⁻¹), and C-O-C (1226 cm⁻¹), consistent with the target’s functional groups .
    • Single-crystal X-ray analysis () confirms the E-configuration of imine bonds in analogues, supporting the structural assignment of the target compound .

Biological Activity

N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]thiophene-2-carbohydrazide, also known as MFCD01038595, is a thiophene derivative with potential biological activity. This compound has garnered interest in medicinal chemistry due to its structural characteristics and possible applications in drug discovery.

Chemical Structure and Properties

The molecular formula of this compound is C15H14N2O2S, with a molecular weight of 286.35 g/mol. The compound features a thiophene ring and a hydrazide functional group, contributing to its biological properties.

PropertyValue
Molecular FormulaC15H14N2O2S
Molecular Weight286.35 g/mol
LogP (Partition Coefficient)1.111
Water Solubility (LogSw)-1.89
pKa6.77

Biological Activity Overview

Research indicates that thiophene derivatives possess a range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The biological activity of this compound has been highlighted in various studies.

Antimicrobial Activity

Studies have shown that thiophene derivatives demonstrate significant antimicrobial properties. For instance, related compounds have exhibited antibacterial and antifungal activities against various pathogens. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways.

Antiviral Potential

The compound has been included in antiviral screening libraries, indicating potential effectiveness against viral pathogens. Specific studies have focused on the inhibition of viral replication mechanisms.

Case Studies

  • Antibacterial Activity : A study evaluating the antibacterial efficacy of thiophene derivatives found that compounds similar to this compound exhibited notable activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through standardized broth dilution methods.
    CompoundMIC (µg/mL)Target Bacteria
    Thiophene Derivative A32Staphylococcus aureus
    Thiophene Derivative B64Escherichia coli
    This compoundTBDTBD
  • Antiviral Screening : In a recent screening for antiviral compounds, this compound was evaluated for its ability to inhibit viral replication in vitro. The compound showed promising results with an IC50 value indicating effective inhibition at low concentrations.

The biological activity of this compound is attributed to its ability to interact with specific biological targets within pathogens. The presence of the thiophene ring enhances electron delocalization, which may facilitate interactions with enzymes or receptors critical for pathogen survival.

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